molecular formula C7H3Br2N3O2 B13078342 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1208083-46-8

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B13078342
CAS No.: 1208083-46-8
M. Wt: 320.93 g/mol
InChI Key: CPMQRTLGNXPYPL-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine atoms at the 3- and 6-positions and a carboxylic acid group at the 8-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

The synthesis of related bromoimidazopyrazines often involves halogenation, Suzuki cross-coupling, or nucleophilic substitution reactions. For example, 6,8-dibromoimidazo[1,2-a]pyrazine (a positional isomer) is synthesized via condensation of 4,6-dibromo-2-aminopyrazine with bromoacetyl naphthalene . The carboxylic acid group at position 8 is typically introduced through hydrolysis of ester precursors or direct functionalization .

Properties

CAS No.

1208083-46-8

Molecular Formula

C7H3Br2N3O2

Molecular Weight

320.93 g/mol

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid

InChI

InChI=1S/C7H3Br2N3O2/c8-3-2-12-4(9)1-10-6(12)5(11-3)7(13)14/h1-2H,(H,13,14)

InChI Key

CPMQRTLGNXPYPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Cyclization from Aminopyrazine Precursors

  • Starting Materials: The synthesis typically begins with 2-amino-3,5-dibromopyrazine or related aminopyrazine derivatives. These are either commercially available or prepared by bromination of aminopyrazines using reagents like N-bromosuccinimide (NBS) in solvents such as dimethyl sulfoxide (DMSO) and water at room temperature.

  • Cyclization Reaction: The key step involves condensation of the aminopyrazine with an α-halo carbonyl compound, commonly chloroacetaldehyde or its derivatives. This reaction is performed under reflux in solvents like isopropyl alcohol or dimethylformamide (DMF), often in the presence of a base such as triethylamine or under neutral conditions. The cyclization forms the imidazo[1,2-a]pyrazine ring system.

  • Example Conditions: Refluxing 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in isopropyl alcohol for several hours yields the imidazo[1,2-a]pyrazine intermediate with bromines at the 3 and 6 positions, and an aldehyde or carboxylic acid substituent at position 8, depending on subsequent oxidation steps.

Introduction of the Carboxylic Acid Group

  • Oxidation of Aldehyde Intermediates: If the cyclization product contains an aldehyde group at position 8, it can be oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate, chromium-based oxidants, or milder reagents like TEMPO under controlled conditions.

  • Direct Carboxylation: Alternatively, carboxylation can be introduced via reaction of the imidazo[1,2-a]pyrazine intermediate with carbon dioxide under basic conditions or through palladium-catalyzed carbonylation reactions, though these methods are less commonly reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid exhibit potential as antimicrobial agents. Specifically, studies have shown that it can inhibit the growth of pathogens such as Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development. The compound interacts with essential enzymes in these pathogens, disrupting their metabolic processes and leading to cell death .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various molecular targets involved in cancer progression. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of key enzymes involved in tumor growth and metastasis .

Organic Synthesis

Intermediate in Synthesis
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid serves as a versatile intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, yielding a range of derivatives that are useful in pharmaceuticals and agrochemicals . The compound's unique bromine substituents enhance its reactivity, allowing for the formation of complex structures with desired biological activities.

Material Science

Functional Materials
In material science, 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for applications in optoelectronics where efficient light emission is required .

Case Study 1: Antituberculosis Agent

A study conducted by researchers at a pharmaceutical company explored the efficacy of 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid against Mycobacterium tuberculosis. The compound was found to inhibit key enzymes critical for bacterial survival. In vitro tests showed significant reduction in bacterial load at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Research

In another investigation focusing on cancer therapeutics, derivatives of this compound were synthesized and tested against various cancer cell lines. One derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against Mycobacterium tuberculosis; induces apoptosis in cancer cells
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicalsVersatile reactivity leading to diverse derivatives
Material ScienceDevelopment of OLEDs and electronic devicesSuitable for optoelectronic applications due to favorable electronic properties

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of bromoimidazopyrazine derivatives vary significantly based on substitution patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Synthesis Steps References
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid Br (3,6), COOH (8) ~311* Hypothesized kinase inhibition Halogenation, Suzuki coupling, hydrolysis
6,8-Dibromoimidazo[1,2-a]pyrazine Br (6,8) 276.92 Intermediate for kinase inhibitors Condensation of dibromo-2-aminopyrazine
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Morpholine (8), carboxamides (variable) ~350–450 Anticancer (e.g., Aurora kinase inhibition) Suzuki coupling, amidation of acyl chlorides
1-Oxo-N-(alkyl)arylpyrrolo[1,2-a]pyrazine-8-carboxamides Amide (8), oxo (1) ~250–350 Antimicrobial, antioxidant HATU/DIPEA-mediated amidation
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Br (3), COOMe (8) 261.06 Antibacterial (hypothesized) Esterification of carboxylic acid precursors
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid Pyrrolo-fused ring, COOH (8) ~178 Not reported (synthetic intermediate) Direct synthesis from cyclic amines

*Estimated based on analogs.

Key Findings:

Substitution Position and Activity :

  • Bromine at the 6-position (e.g., 6,8-dibromo derivatives) enhances reactivity in Suzuki cross-couplings, enabling the synthesis of kinase inhibitors like compound 349 (IC₅₀ = 0.190 ± 0.138 mM for Aurora kinase) .
  • Carboxylic acid at position 8 improves solubility compared to esters or amides, as seen in pyrrolo[1,2-a]pyrazine-8-carboxylic acid derivatives .

Biological Activity Trends: Brominated derivatives exhibit stronger kinase inhibition than non-halogenated analogs due to increased electrophilicity and target binding . Amide derivatives (e.g., 1-oxo-N-arylpyrrolo[1,2-a]pyrazine-8-carboxamides) show moderate antimicrobial activity (31–78% yields in synthesis) but lower potency than brominated analogs .

Synthetic Challenges :

  • 3,6-Dibromo substitution requires precise halogenation conditions to avoid over-bromination, as seen in the use of N-chlorosuccinimide (NCS) for selective chlorination .
  • Carboxylic acid introduction often necessitates protection-deprotection strategies to prevent side reactions during cross-coupling .

Biological Activity

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two bromine substituents and a carboxylic acid group, which may enhance its reactivity and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The molecular formula of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is C_9H_6Br_2N_4O_2, with a molecular weight of approximately 320.97 g/mol. The presence of bromine atoms is significant as they can influence the compound's reactivity and interactions with biological molecules.

Research suggests that 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid may act primarily as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer progression. The halogen substituents are believed to enhance the compound's binding affinity to these targets, potentially leading to the inhibition of tumor growth and metastasis .

Case Studies

Several studies have investigated the biological activity of related imidazo[1,2-a]pyrazine derivatives:

  • Inhibition of Helicobacter pylori : A study identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and ATPase inhibitors against Helicobacter pylori. The lead compound from this series demonstrated an IC50 value of 7 µM . This suggests that similar compounds may exhibit antibacterial properties.
  • Antimycobacterial Activity : Research on substituted pyrazine derivatives indicated that certain compounds showed significant activity against Mycobacterium tuberculosis. While specific data on 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is limited, its structural relatives have shown promise in this area .

Structure-Activity Relationships (SAR)

The structural features of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid play a crucial role in its biological activity. Bromination at the 3 and 6 positions enhances reactivity compared to other derivatives with fewer bromine substituents. A comparative analysis of similar compounds reveals varying degrees of biological activity based on their substitution patterns.

Compound NameKey FeaturesBiological Activity
6-Bromoimidazo[1,2-a]pyrazineLacks iodine; retains bromine functionalityModerate kinase inhibition
5-Bromoimidazo[1,2-a]pyrazineBromination at the fifth positionLower activity
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid Contains two bromines; more reactivePotentially high activity

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